2-Ethoxy-5-ethylbenzaldehyde

説明

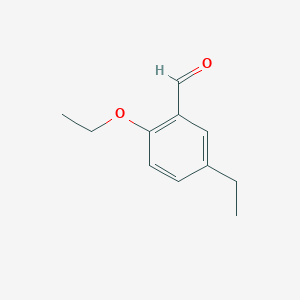

2-Ethoxy-5-ethylbenzaldehyde is a compound with the formula C11H14O2 . It is a pale-yellow liquid with a floral scent.

Synthesis Analysis

This compound can be synthesized via different methods. One common method involves adding ethyl bromide and sodium ethoxide to 2-hydroxy-5-ethylbenzaldehyde. The resulting solution is then acidified with acetic acid and subjected to reflux to obtain this compound. Another method involves the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl halides in the presence of anhydrous potassium carbonate .Molecular Structure Analysis

The molecular weight of this compound is 178.23 g/mol. The molecular formula is C11H14O2 .Physical And Chemical Properties Analysis

This compound is a pale-yellow liquid with a floral scent. The boiling point of the solvent is around 267°C while the melting point ranges from -30 to -28°C. The density of this compound is determined to be 1.02 g/cm3 at a temperature of 25°C.科学的研究の応用

Chemical Reactions and Synthesis

- 2-Ethoxy-5-ethylbenzaldehyde and related compounds are involved in various chemical reactions and synthetic processes. For example, 2-Hydroxybenzaldehydes, including derivatives like this compound, react with alkynes, alkenes, or allenes in the presence of a rhodium-based catalyst to produce 2-alkenoylphenols (Kokubo et al., 1999). These reactions demonstrate the chemical flexibility and potential applications of this compound in organic synthesis.

Thermophysical Properties

- The study of thermophysical properties of aldehydes, including compounds structurally similar to this compound, is significant for understanding their behavior in different conditions. Differential scanning calorimetry (DSC) has been used to study the solid aldehydes' properties, including temperatures, enthalpies, entropies of fusion, and heat capacities (Temprado et al., 2008).

Molecular Studies and Catalysis

- Research involving this compound and its analogs also extends to molecular studies and catalysis. For instance, the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, involving derivatives of hydroxybenzaldehydes, shows significant applications in the oxidation of primary alcohols and hydrocarbons, indicating its potential as a reusable catalyst (Ghorbanloo & Alamooti, 2017).

Fluorescence and Chromatography

- In the field of analytical chemistry, derivatives of this compound have been used as fluorescence reagents for the determination of aldehydes in beverages. This is done through high-performance liquid chromatography with fluorescence detection, showcasing the compound's utility in sensitive analytical methods (You et al., 2009).

Vibrational Dynamics

- The study of vibrational dynamics of molecules like 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde provides valuable insights into their physical properties. This research, which includes INS spectroscopy and periodic DFT calculations, offers detailed understanding of their behavior in the solid state (Ribeiro-Claro et al., 2021).

Safety and Hazards

2-Ethoxy-5-ethylbenzaldehyde should not be released into the environment . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name |

2-ethoxy-5-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-5-6-11(13-4-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRVVXCTNSGQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)

![[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394955.png)

![[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394960.png)

![tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate](/img/structure/B1394962.png)